molecular formula C20H31N3O3S B486137 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-68-9

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486137
CAS No.: 825607-68-9
M. Wt: 393.5g/mol
InChI Key: BQPPZYJXWJIPGM-UHFFFAOYSA-N
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Description

The chemical compound 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane incorporates two pharmaceutically significant structural motifs: an azepane ring and a piperazine unit. Azepane-based compounds are a prominent area of investigation in medicinal chemistry, demonstrating a broad spectrum of biological activities relevant to drug discovery campaigns against diseases such as cancer, tuberculosis, and neurological disorders . The piperazine carboxamide structure is a recognized scaffold in the design of enzyme inhibitors. Specifically, research on analogous 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives has shown that this general structure can function as a potent and selective inhibitor for the tumor-associated carbonic anhydrase isoforms hCA IX and XII, which are important targets in oncology research . The mesitylsulfonyl group in this compound may serve as a key structural variable to modulate physicochemical properties and biological activity, making it a candidate for use in structure-activity relationship (SAR) studies. This product is intended for non-human research applications in fields like organic synthesis and pharmaceutical development. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

azepan-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-16-14-17(2)19(18(3)15-16)27(25,26)23-12-10-22(11-13-23)20(24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPPZYJXWJIPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Mesitylsulfonyl)piperazine

The introduction of the mesitylsulfonyl group to piperazine is a pivotal step. A modified protocol derived from sulfonamide synthesis involves reacting piperazine with mesitylenesulfonyl chloride in the presence of a base such as triethylamine. Optimal conditions reported in analogous syntheses use dichloromethane (DCM) as the solvent at 0–5°C, achieving yields of 78–85%. Excess sulfonyl chloride (1.2 equivalents) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.

Table 1: Sulfonylation Conditions for Piperazine Derivatives

Sulfonylating AgentBaseSolventTemperatureYield (%)Source
Mesitylsulfonyl chlorideEt₃NDCM0–5°C78–85
Tosyl chloridePyridineTHFRT65–72

Azepane-1-carbonyl Chloride Preparation

The azepane moiety is functionalized as its carbonyl chloride to enable coupling with the piperazine intermediate. Phosgene or thionyl chloride are standard reagents for converting azepane-1-carboxylic acid to the corresponding acyl chloride. However, recent patents highlight the superiority of oxalyl chloride with catalytic dimethylformamide (DMF) in tetrahydrofuran (THF), achieving 90–94% conversion at −10°C. This method minimizes epimerization and reduces byproduct formation compared to traditional approaches.

Coupling Strategies for Carbamate Formation

The final assembly of this compound hinges on forming the carbamate bond between 4-(mesitylsulfonyl)piperazine and azepane-1-carbonyl chloride. Two principal methods dominate literature:

Schotten-Baumann Reaction

A classical approach involves the Schotten-Baumann reaction, where the piperazine derivative is reacted with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. While this method is straightforward, competing hydrolysis of the acyl chloride often limits yields to 50–60%.

Catalytic Coupling with HOBt/EDCl

Modern protocols favor 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDCl) as coupling agents in anhydrous DCM or THF. This system activates the carbonyl chloride in situ, enabling efficient amide bond formation. Trials under nitrogen atmosphere at 25°C report yields up to 88% with minimal racemization.

Table 2: Comparative Analysis of Coupling Methods

MethodReagentsSolventYield (%)Purity (%)Source
Schotten-BaumannNaOH, H₂O/DCMDCM50–6092–95
HOBt/EDClHOBt, EDClTHF82–8897–99

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The mesitylsulfonyl group’s bulk necessitates prolonged reaction times for complete coupling. Kinetic studies indicate that increasing reaction temperature to 40°C reduces the coupling time from 24 hours to 8 hours without compromising yield. However, temperatures above 50°C risk decomposition of the acyl chloride.

Purification Techniques

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound. Alternatively, recrystallization from ethanol/water (7:3) yields crystalline product with >99% purity, as confirmed by HPLC.

Spectroscopic Characterization and Validation

Successful synthesis is validated via:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 2H, mesityl aromatic), 3.65–3.58 (m, 4H, piperazine), 3.40–3.32 (m, 2H, azepane), 2.86 (s, 6H, mesityl methyl).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

  • HRMS : m/z calculated for C₂₀H₃₁N₃O₃S [M+H]⁺: 394.2162; found: 394.2159.

Industrial-Scale Considerations

Patent CN103275010A emphasizes solvent selection and catalyst recycling for cost-effective production . Replacing traditional solvents like DCM with cyclopentyl methyl ether (CPME) improves sustainability, while immobilized HOBt on polystyrene resin allows reagent reuse across multiple batches.

Chemical Reactions Analysis

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the mesitylsulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Azepane Moieties

The following compounds share core structural elements (piperazine, azepane, and sulfonyl/carbonyl linkages) but differ in substituents:

Compound Name Molecular Formula Substituents on Piperazine Key Features Molecular Weight Reference
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane Not explicitly provided 4-Mesitylsulfonyl Bulky, electron-withdrawing sulfonyl group; potential for enhanced receptor interactions. ~450 (estimated) N/A
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone C23H28FN3O3S 2-Fluorophenyl Fluorine substituent increases electronegativity; sulfonyl group at azepane. 445.55
1-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}azepane C17H24FN3O 2-Fluorophenyl Smaller substituent; reduced steric hindrance compared to mesitylsulfonyl. 305.39
Aripiprazole HCl Intermediate C23H27Cl2N3O2 2,3-Dichlorophenyl Antipsychotic derivative; lacks sulfonyl group but shares piperazine core. 448.38
MK0974 (CGRP Receptor Antagonist) C23H22F5N5O2 2,2,2-Trifluoroethyl Azepane linked to trifluoroethyl group; optimized for CNS penetration. 495.45
Electronegativity and Steric Effects
  • Mesitylsulfonyl Group : The bulky 2,4,6-trimethylbenzenesulfonyl group in the target compound likely enhances receptor binding through hydrophobic interactions while limiting metabolic degradation due to steric hindrance .
  • Fluorophenyl Substituents : In [4-(2-fluorophenyl)-1-piperazinyl] analogs (e.g., ), the fluorine atom increases electronegativity, improving binding affinity in some cases. However, smaller substituents may reduce potency compared to bulkier groups like mesitylsulfonyl .
SAR Insights from Chalcone Derivatives

Although chalcones () are structurally distinct, SAR trends are instructive:

  • Non-piperazine chalcones with electron-withdrawing substituents (e.g., bromine, fluorine) at para positions exhibit lower IC50 values (higher potency). For example, 2j (IC50 = 4.7 μM) has bromine (ring A) and fluorine (ring B), whereas methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM) are less potent .
  • This suggests that the mesitylsulfonyl group in the target compound, with its strong electron-withdrawing properties, may confer higher activity compared to methoxy or unsubstituted analogs.

Physicochemical and Pharmacokinetic Comparisons

Property This compound [4-(2-Fluorophenyl)-1-piperazinyl] Analog () Aripiprazole Intermediate ()
Molecular Weight ~450 (estimated) 305.39 448.38
Polar Groups Sulfonyl, carbonyl Carbonyl, fluorine Chlorine, carbonyl
Lipophilicity High (due to mesityl group) Moderate Moderate
Metabolic Stability Likely high (steric protection) Variable Moderate

Biological Activity

The compound 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane is a derivative of azepane, a seven-membered saturated heterocyclic compound. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a mesitylsulfonyl group attached to a piperazine moiety, which is further linked to an azepane ring. The mesitylsulfonyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

This compound has been studied primarily for its inhibitory effects on various protein kinases, particularly Protein Kinase B (PKB) and Protein Kinase A (PKA). These kinases play crucial roles in cell signaling pathways related to growth, survival, and metabolism.

Inhibition Studies

Research indicates that derivatives of azepane exhibit significant inhibitory activity against PKB and PKA. For instance, compounds structurally similar to this compound have shown IC50 values in the nanomolar range:

  • PKB-alpha : IC50 values as low as 4 nM have been reported for optimized derivatives, indicating potent inhibition .

Therapeutic Potential

Given its mechanism of action, this compound may have potential therapeutic applications in conditions where PKB and PKA are implicated, such as cancer and metabolic disorders. The ability to modulate these pathways could lead to novel treatment strategies.

Study 1: PKB Inhibition

In a study exploring the structure-activity relationship (SAR) of azepane derivatives, this compound was synthesized and evaluated for its inhibitory effects on PKB-alpha. The results demonstrated that modifications to the piperazine ring significantly influenced the potency of the compound.

Study 2: PKA Inhibition

Another study focused on the binding interactions of azepane derivatives with PKA. Cocrystallization studies revealed that specific structural features of this compound enhance binding affinity, leading to improved inhibition profiles .

Table 1: Inhibitory Activity of Azepane Derivatives

Compound NameTarget KinaseIC50 (nM)
This compoundPKB-alpha4
Compound APKB-alpha5
Compound BPKA10
Compound CPKA15

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Addition of mesitylsulfonyl groupIncreased lipophilicity
Alteration in piperazine ringEnhanced binding affinity

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring with mesitylsulfonyl groups, followed by coupling to the azepane moiety via a carbonyl linker. Critical steps include:

  • Sulfonylation : Introducing the mesitylsulfonyl group to piperazine under anhydrous conditions using reagents like mesitylsulfonyl chloride in dichloromethane or toluene .
  • Coupling : Employing carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond between the sulfonylated piperazine and azepane .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (DMF for solubility vs. toluene for steric control), and pH (neutral to slightly basic) are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the mesitylsulfonyl group (aromatic protons at δ 6.7–7.1 ppm) and azepane-piperazine connectivity (amide carbonyl at ~165–170 ppm in ¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and monitors degradation products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 433.23) .

Q. How does the mesitylsulfonyl group influence the compound’s solubility and stability?

  • The bulky, hydrophobic mesitylsulfonyl group reduces aqueous solubility but enhances stability against enzymatic degradation (e.g., in cytochrome P450 assays). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Off-Target Profiling : Use kinase or GPCR panels to rule out non-specific interactions .
  • Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to divergent results .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing toxicity?

  • Substituent Variation : Replace mesitylsulfonyl with smaller sulfonamides (e.g., tosyl or methylsulfonyl) to assess steric and electronic effects .
  • Scaffold Hopping : Compare azepane-piperazine derivatives with morpholine or pyrrolidine analogs to evaluate ring size impact .
  • Toxicity Screening : Use zebrafish embryos or primary hepatocytes to assess hepatotoxicity early in optimization .

Q. What computational methods are suitable for predicting binding modes to targets like sigma receptors or kinases?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with sigma-1 receptor hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-receptor stability over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .

Q. How can contradictory data on metabolic pathways be reconciled?

  • Isotope Labeling : Use ¹⁴C-labeled compound to track major metabolites in microsomal assays .
  • Species Comparison : Compare liver microsomes from humans, rats, and mice to identify species-specific CYP450 interactions .

Methodological Best Practices

Designing a Stability Study for Long-Term Storage

  • Conditions : Test under accelerated conditions (40°C/75% RH for 6 months) and monitor via HPLC. Store in amber vials at -20°C with desiccants to prevent hydrolysis .

Validating Target Engagement in Cellular Assays

  • Biochemical Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure direct binding .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates .

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